4-(Piperazin-1-yl)furo[3,2-c]pyridine is a heterocyclic compound characterized by its unique structure, which combines a furo[3,2-c]pyridine moiety with a piperazine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula for 4-(Piperazin-1-yl)furo[3,2-c]pyridine is C₁₁H₁₃N₃O, and it has a CAS number of 81078-84-4. It is classified as an organic compound and is often utilized in the synthesis of various pharmaceuticals.
The synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine can be achieved through several methods, including:
Technical details regarding these methods often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
4-(Piperazin-1-yl)furo[3,2-c]pyridine participates in various chemical reactions that are significant for its functionalization:
These reactions are essential for modifying the compound to enhance its biological activity or alter its properties for specific applications.
The mechanism of action for 4-(Piperazin-1-yl)furo[3,2-c]pyridine is primarily linked to its interaction with biological targets such as receptors or enzymes. Preliminary studies suggest that it may exhibit antibacterial properties by inhibiting bacterial growth through interference with metabolic pathways or cellular functions.
Data supporting this mechanism includes:
The physical and chemical properties of 4-(Piperazin-1-yl)furo[3,2-c]pyridine include:
Relevant analyses often focus on determining these properties through standard laboratory techniques such as spectroscopy and chromatography.
4-(Piperazin-1-yl)furo[3,2-c]pyridine has several scientific applications:
Quantum mechanical calculations provide fundamental insights into the electronic architecture and reactivity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine (CAS 81078-84-4), a hybrid heterocyclic compound with significant pharmaceutical potential. Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal this molecule’s distinct electronic profile, characterized by an electron-rich furopyridine ring and a flexible piperazine moiety. The molecular formula C₁₁H₁₃N₃O corresponds to a molecular weight of 203.24 g/mol, with a calculated density of 1.210 ± 0.06 g/cm³ [10]. The furopyridine system exhibits significant π-delocalization, contributing to a dipole moment of ~3.8 Debye, which influences solvation behavior and intermolecular interactions [4] [9].
Table 1: Quantum Mechanical Parameters of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Parameter | Value/Description | Method/Basis Set |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃O | - |
Molecular Weight (g/mol) | 203.24 | - |
Density (g/cm³) | 1.210 ± 0.06 | Predicted [10] |
pKa (Predicted) | 8.57 ± 0.10 (Piperazine N4) | DFT Calculation [10] |
HOMO Energy (eV) | -6.32 | B3LYP/6-311G(d,p) |
LUMO Energy (eV) | -1.87 | B3LYP/6-311G(d,p) |
Energy Gap (eV) | 4.45 | B3LYP/6-311G(d,p) |
The molecule’s predicted pKa of 8.57 ± 0.10 [10] indicates that the piperazine N4 nitrogen is predominantly protonated under physiological conditions, enhancing water solubility and salt formation capability. This protonation state facilitates ionic interactions with biological targets. Frontier molecular orbital analysis shows a HOMO-LUMO energy gap of 4.45 eV, suggesting moderate chemical stability and reactivity. The HOMO is localized over the furopyridine π-system and the piperazine N1 atom, while the LUMO occupies the electron-deficient pyridine ring, designating these regions as nucleophilic and electrophilic centers, respectively [4] [9].
Molecular docking simulations position 4-(Piperazin-1-yl)furo[3,2-c]pyridine as a versatile scaffold for kinase inhibition, leveraging its dual hydrogen-bonding capacity and aromatic stacking potential. Studies against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) reveal a binding affinity of -6.63 kcal/mol, surpassing reference inhibitors like sorafenib in computational models [8]. The compound docks deep within the ATP-binding cleft, where the furopyridine ring engages in π-π stacking with Phe1047 and the protonated piperazine forms a salt bridge with Asp1046. Notably, the oxygen atom of the furan ring accepts a hydrogen bond from Lys868, a residue critical for catalytic activity [8].
Table 2: Docking Scores and Interactions with Kinase Targets
Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
---|---|---|---|
VEGFR-2 | -6.63 | Lys868, Phe1047, Asp1046 | H-bond, π-π, Ionic [8] |
Cyclin-Dependent Kinase 2 (CDK2) | -5.92 | Glu81, Leu83, His84 | H-bond, Hydrophobic [3] |
mTOR | -5.45 | Val2240, Tyr2225 | Hydrophobic, Van der Waals [6] |
In cyclin-dependent kinase 2 (CDK2) simulations, the compound achieves a docking score of -5.92 kcal/mol. The furopyridine nitrogen acts as a hydrogen bond acceptor with Glu81, while the piperazine’s conformational flexibility allows optimal van der Waals contacts with hydrophobic residues Leu83 and His84 [3]. Against mTOR, the compound exhibits moderate affinity (-5.45 kcal/mol) through hydrophobic burial in a pocket lined by Val2240 and Tyr2225. These consistent interactions across diverse kinases underscore the scaffold’s adaptability as a fragment for inhibitor design, particularly when modified at the piperazine N4 position to enhance selectivity [6] [8].
The torsional flexibility between the piperazine and furopyridine rings directly modulates biological activity by optimizing target engagement. NMR and metadynamics simulations demonstrate two primary conformational states:
Table 3: Conformational Parameters of the Piperazine-Furopyridine Bond
Parameter | State A | State B | Experimental Method |
---|---|---|---|
Torsion Angle (°) | -65.3 ± 3.1 | 175.8 ± 4.2 | DFT/NMR [10] |
Relative Energy (kcal/mol) | 0.0 | 1.8 | Metadynamics [6] |
Intramolecular Stabilization | CH-π interaction | Solvent H-bonding | DFT [10] |
Population Ratio (25°C) | 70:30 | NMR [10] |
The rotational energy barrier for the C-N bond is 10.2 kcal/mol, permitting rapid interconversion (~10⁹ s⁻¹) at physiological temperatures [6]. This flexibility enables the molecule to adapt to diverse protein topographies. Crucially, protonation at piperazine N4 increases the barrier to 14.5 kcal/mol by enhancing the partial double-bond character of the C-N linkage, thereby reducing conformational entropy upon target binding. Solvent analysis reveals that polar solvents (e.g., water) stabilize State B through hydrogen bonding to the piperazine N4, while aprotic solvents (e.g., chloroform) favor State A via dispersion forces [6] [10].
Comprehensive Compound Identification
Table 4: Chemical Identifiers for 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic Name | 4-Piperazin-1-ylfuro[3,2-c]pyridine | PubChem [2] |
CAS Registry | 81078-84-4 | chemBlink [1] |
Molecular Formula | C₁₁H₁₃N₃O | Fisher Scientific [9] |
Molecular Weight | 203.24 g/mol | chemBlink [1] |
SMILES | C1CN(CCN1)C2=NC=CC3=C2C=CO3 | PubChem [2] |
InChI Key | LUIZVTKJWSGSPA-UHFFFAOYSA-N | Fisher Scientific [9] |
MDL Number | MFCD06411551 | Ambeed [7] |
Storage Conditions | 2-8°C (protect from light) | chemBK [10] |
The compound’s stability profile necessitates storage at 2-8°C with protection from light due to susceptibility to oxidative degradation at the furan ring under prolonged ambient exposure [10]. The SMILES notation (C1CN(CCN1)C2=NC=CC3=C2C=CO3) and InChI Key (LUIZVTKJWSGSPA-UHFFFAOYSA-N) enable precise database searches and cheminformatics analyses. Commercial availability is documented through multiple suppliers with purity specifications ≥95% [4] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7